molecular formula C21H27N3O3S B1224792 N-[5-ethyl-3-[(4-methoxyphenyl)-oxomethyl]-2-thiophenyl]-2-(4-methyl-1-piperazinyl)acetamide

N-[5-ethyl-3-[(4-methoxyphenyl)-oxomethyl]-2-thiophenyl]-2-(4-methyl-1-piperazinyl)acetamide

Cat. No.: B1224792
M. Wt: 401.5 g/mol
InChI Key: PGLUPFDXMXYLKD-UHFFFAOYSA-N
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Description

N-[5-ethyl-3-[(4-methoxyphenyl)-oxomethyl]-2-thiophenyl]-2-(4-methyl-1-piperazinyl)acetamide is an aromatic ketone.

Scientific Research Applications

Neurotransmission and Receptor Study

N-[5-ethyl-3-[(4-methoxyphenyl)-oxomethyl]-2-thiophenyl]-2-(4-methyl-1-piperazinyl)acetamide is used in neuroscience for studying neurotransmission. Research shows its use in understanding the action on 5-hydroxytryptamine-containing neurons. Specifically, it has been used to study the role of 5-HT1A receptors, a subtype of serotonin receptor, in the inhibition of 5-HT neuronal firing (Craven, Grahame-Smith, & Newberry, 1994).

Pharmacological Analysis

This compound has been examined in the context of pharmacology, particularly in the analysis of drug impurities and byproducts. For instance, a study focused on the separation of byproducts in the bulk drug substance of a glycoprotein IIb/IIIa antagonist, which is significant in the treatment of thrombotic disorders (Thomasberger, Engel, & Feige, 1999).

Synthesis of Novel Compounds

It's also involved in the synthesis of new chemical compounds. A study detailed the creation of novel compounds derived from visnaginone and khellinone, which exhibit potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Radioligand Binding Experiments

The compound's role in radioligand binding experiments is notable, especially in neuropharmacology. For instance, its derivative [18F]p-MPPF has been used as a radioligand for PET studies, providing insights into serotonin 1A receptors and serotonergic neurotransmission (Plenevaux et al., 2000).

Drug Development and Synthesis

This chemical is instrumental in the development and synthesis of various drugs. For example, it has been used in the synthesis of efletirizine hydrochloride, a histamine H1 receptor antagonist (Mai Lifang, 2011).

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[5-ethyl-3-(4-methoxybenzoyl)thiophen-2-yl]-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C21H27N3O3S/c1-4-17-13-18(20(26)15-5-7-16(27-3)8-6-15)21(28-17)22-19(25)14-24-11-9-23(2)10-12-24/h5-8,13H,4,9-12,14H2,1-3H3,(H,22,25)

InChI Key

PGLUPFDXMXYLKD-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)CN2CCN(CC2)C)C(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CN2CCN(CC2)C)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-ethyl-3-[(4-methoxyphenyl)-oxomethyl]-2-thiophenyl]-2-(4-methyl-1-piperazinyl)acetamide
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N-[5-ethyl-3-[(4-methoxyphenyl)-oxomethyl]-2-thiophenyl]-2-(4-methyl-1-piperazinyl)acetamide
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N-[5-ethyl-3-[(4-methoxyphenyl)-oxomethyl]-2-thiophenyl]-2-(4-methyl-1-piperazinyl)acetamide
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N-[5-ethyl-3-[(4-methoxyphenyl)-oxomethyl]-2-thiophenyl]-2-(4-methyl-1-piperazinyl)acetamide
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N-[5-ethyl-3-[(4-methoxyphenyl)-oxomethyl]-2-thiophenyl]-2-(4-methyl-1-piperazinyl)acetamide

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